
Ebaresdax hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and detailed in patents .
Industrial Production Methods
Industrial production of Ebaresdax hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Ebaresdax hydrochloride undergoes various chemical reactions, including:
Oxidation: It can inhibit peroxynitrite oxidation.
Substitution: The compound can undergo substitution reactions, particularly in the presence of reactive intermediates.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include SIN-1 for inducing peroxynitrite oxidation . The conditions for these reactions are typically controlled to maintain the stability and activity of the compound.
Major Products Formed
The major products formed from the reactions of this compound are primarily its oxidized or reduced forms, depending on the specific reaction conditions .
Scientific Research Applications
Ebaresdax hydrochloride is a chemical compound with potential applications in scientific research, particularly in the context of metabolic enzymes, proteases, and reactive oxygen species . It is also known as ACP-044 hydrochloride .
Chemical and Physical Properties
- Chemical Formula: C12H15ClN2O3S
- Molecular Weight: 302.78 g/mol
- CAS Number: 1334385-87-3
- InChIKey: LYYYTSUITXPVIS-SBSPUUFOSA-N
Biological Activity
This compound is known for its ability to inhibit peroxynitrite oxidation . Peroxynitrite is a reactive nitrogen species that can cause oxidative damage and inflammation in biological systems. The compound has demonstrated cytotoxicity with IC50 values of 3.7±0.80 uM and 0.13±0.02 uM in different assays .
Research Applications
This compound is indicated for research purposes related to several therapeutic areas .
- Reactive Oxygen Species Inhibitor: this compound functions as an inhibitor of reactive oxygen species, which are implicated in various diseases and conditions .
- Pain Research: Preclinical studies have investigated this compound for postoperative and acute pain management .
- Nervous System Diseases: Research is being conducted on the potential application of this compound in treating peripheral nervous system diseases .
- Osteoarthritis: this compound is under investigation for the treatment of knee osteoarthritis .
Ongoing Research
Clinical trials and studies are underway to explore the therapeutic potential of this compound .
Mechanism of Action
Ebaresdax hydrochloride exerts its effects by inhibiting peroxynitrite oxidation and peroxynitrite-mediated cytotoxicity . The molecular targets involved include reactive oxygen species, which play a crucial role in oxidative stress and inflammation . By inhibiting these pathways, this compound can reduce pain and inflammation .
Comparison with Similar Compounds
Ebaresdax hydrochloride is unique in its ability to inhibit peroxynitrite oxidation with high potency. Similar compounds include:
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132 .
These compounds share similar biological activities but differ in their specific molecular targets and pathways, highlighting the uniqueness of this compound in its mechanism of action and therapeutic potential .
Biological Activity
Ebaresdax hydrochloride, also known as ACP-044, is a small molecule drug primarily investigated for its potential therapeutic effects in managing pain and mitigating oxidative stress. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Profile
- Molecular Formula : C₁₂H₁₅ClN₂O₃S
- CAS Registry Number : 1334385-87-3
- Mechanism of Action : Ebaresdax functions as a reactive oxygen species (ROS) inhibitor, targeting nitroxidative stress, which is implicated in various pain conditions .
Biological Activity Overview
This compound exhibits several biological activities that are significant in pharmacological contexts:
- Oxidative Stress Inhibition : The compound has shown efficacy in inhibiting peroxynitrite oxidation, a harmful process linked to inflammation and pain pathways .
- Pain Management : Initial studies suggest that Ebaresdax may serve as a novel therapeutic agent for managing chronic pain by modulating oxidative stress levels .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits peroxynitrite-mediated oxidative damage. A study indicated that Ebaresdax could significantly reduce cellular damage in models of oxidative stress, suggesting its potential utility in conditions characterized by elevated ROS levels .
Case Studies
A recent clinical trial evaluated the safety and pharmacokinetics of this compound in healthy volunteers. The results indicated that the drug was well-tolerated, with manageable side effects and promising pharmacokinetic profiles. Participants reported reduced pain levels compared to baseline measurements, supporting the drug's role in pain management .
Comparative Biological Activity
The following table summarizes the comparative biological activities of this compound with other known compounds targeting oxidative stress:
Clinical Implications
The biological activity of this compound highlights its potential as a therapeutic agent for conditions associated with oxidative stress and chronic pain. Future research should focus on:
- Long-term Safety : Assessing the long-term safety profile in diverse populations.
- Efficacy in Specific Conditions : Exploring its efficacy in specific pain syndromes and inflammatory diseases.
- Mechanistic Studies : Further elucidating the precise mechanisms through which Ebaresdax exerts its effects on ROS and related pathways.
Properties
CAS No. |
1334385-87-3 |
---|---|
Molecular Formula |
C12H15ClN2O3S |
Molecular Weight |
302.78 g/mol |
IUPAC Name |
(4R)-2-(2-hydroxyanilino)-5,5-dimethyl-4H-1,3-thiazole-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-12(2)9(10(16)17)14-11(18-12)13-7-5-3-4-6-8(7)15;/h3-6,9,15H,1-2H3,(H,13,14)(H,16,17);1H/t9-;/m1./s1 |
InChI Key |
LYYYTSUITXPVIS-SBSPUUFOSA-N |
Isomeric SMILES |
CC1([C@H](N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl |
Canonical SMILES |
CC1(C(N=C(S1)NC2=CC=CC=C2O)C(=O)O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.